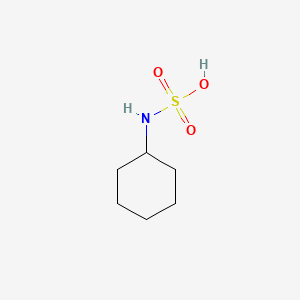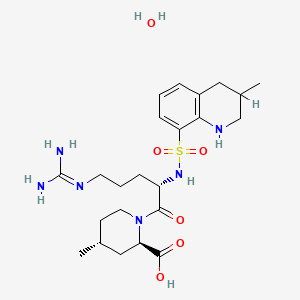
阿加曲班单水合物
描述
阿加曲班一水合物是一种由L-精氨酸衍生而来的合成直接凝血酶抑制剂。它主要用作抗凝剂,用于预防和治疗血小板减少症患者的栓塞。 阿加曲班一水合物以其使血小板计数正常化和预防血栓形成的能力而闻名 .
作用机制
阿加曲班一水合物通过抑制凝血酶催化或诱导的反应发挥抗凝作用,包括纤维蛋白形成,凝血因子V、VIII和XIII、蛋白C的活化以及血小板聚集。它对凝血酶具有高度选择性,抑制常数 (K_i) 为 0.04 µM。 阿加曲班一水合物与凝血酶活性位点结合,阻止纤维蛋白原转化为纤维蛋白,从而抑制血栓形成 .
类似化合物:
比伐卢定: 另一种直接凝血酶抑制剂,用于接受经皮冠状动脉介入治疗的血小板减少症患者.
达比加群酯: 一种直接口服凝血酶抑制剂,用作低分子肝素和维生素K拮抗剂的替代品.
水蛭素及其类似物: 双价直接凝血酶抑制剂,可与凝血酶的活性位点和外位点 1 结合.
独特性: 阿加曲班一水合物因其对凝血酶的高度选择性和抑制游离和与血栓相关的凝血酶的能力而独一无二。 与双价抑制剂不同,阿加曲班一水合物仅与凝血酶的活性位点结合,使其成为单价抑制剂 .
科学研究应用
阿加曲班一水合物具有广泛的科学研究应用:
生化分析
Biochemical Properties
Argatroban monohydrate exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .
Cellular Effects
Argatroban monohydrate has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi . It influences cell function by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots .
Molecular Mechanism
Argatroban monohydrate is a direct thrombin inhibitor that reversibly binds to the thrombin active site . It does not require the co-factor antithrombin III for antithrombotic activity . By inhibiting thrombin, Argatroban monohydrate prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
The half-life of Argatroban monohydrate is about 50 minutes . This may be prolonged in hepatic dysfunction . The maximum recommended dose is 10mcg/kg/min and the maximum duration of treatment is 14 days, although there is limited data to support use for longer periods .
Metabolic Pathways
The main route of Argatroban monohydrate metabolism is hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver . The formation of each of the 4 known metabolites is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .
Transport and Distribution
Argatroban monohydrate distributes mainly in the extracellular fluid, with an apparent steady-state volume of distribution of 174 mL/kg . It is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively .
准备方法
合成路线和反应条件: 阿加曲班一水合物的制备涉及多个步骤。粗阿加曲班是从(2R,4R)-1-[NG-硝基-N2-(3-甲基-8-喹啉磺酰基)-L-精氨酰]-4-甲基-2-哌啶羧酸中获得的。然后用有机溶剂处理粗阿加曲班,并通过使用异丙醇和正丙醇等溶剂结晶进行纯化。 纯化的阿加曲班从甲醇和水混合溶液中重结晶 .
工业生产方法: 阿加曲班一水合物的工业生产遵循类似的过程,确保高产率和纯度。该过程包括浓缩含有粗阿加曲班的反应物,用有机溶剂溶解,并通过结晶分离纯化的阿加曲班。 最终产品通过从甲醇和水混合物中重结晶纯化的阿加曲班获得 .
化学反应分析
反应类型: 阿加曲班一水合物经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子基团取代一个原子或原子基团。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及甲醇和乙醇等各种溶剂。 这些反应通常在受控的温度和压力下进行,以确保获得期望的结果 .
相似化合物的比较
Dabigatran Etexilate: A direct oral thrombin inhibitor used as an alternative to low molecular heparins and vitamin K antagonists.
Hirudin and Analogs: Bivalent direct thrombin inhibitors that bind to both the active site and exosite 1 of thrombin.
Uniqueness: Argatroban Monohydrate is unique due to its high selectivity for thrombin and its ability to inhibit both free and clot-associated thrombin. Unlike bivalent inhibitors, Argatroban Monohydrate binds only to the active site of thrombin, making it a univalent inhibitor .
属性
CAS 编号 |
141396-28-3 |
|---|---|
分子式 |
C23H38N6O6S |
分子量 |
526.7 g/mol |
IUPAC 名称 |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15-,17+,18-;/m1./s1 |
InChI 键 |
AIEZTKLTLCMZIA-VJCHTHLQSA-N |
SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
手性 SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C.O |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
外观 |
Solid powder |
颜色/形态 |
Crystals from ethanol |
熔点 |
188-191 °C |
Key on ui other cas no. |
74863-84-6 |
Pictograms |
Flammable |
保质期 |
Stable under recommended storage conditions. /Argatroban monohydrate/ |
溶解度 |
In water, 51.35 mg/L at 25 °C (est) |
同义词 |
4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |
蒸汽压力 |
1.37X10-17 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Argatroban is a synthetic direct thrombin inhibitor. It reversibly binds to the active site of thrombin, preventing thrombin-catalyzed or induced reactions. [, ] This includes the inhibition of fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation. [, ]
A: By inhibiting thrombin, Argatroban effectively disrupts multiple points in the coagulation cascade, preventing clot formation and reducing the risk of thrombotic complications. [, ] This makes it a valuable therapeutic option for conditions such as heparin-induced thrombocytopenia (HIT), where heparin is contraindicated. [, , ]
A: The molecular formula of Argatroban is C23H35N7O5S, and its molecular weight is 521.64 g/mol. []
A: While the provided research articles do not delve into detailed spectroscopic characterization, they highlight the existence of different polymorphic forms of Argatroban, including a monohydrate form and an anhydrous form, each with distinct physicochemical characteristics. []
A: Argatroban itself does not possess catalytic properties. It functions as a competitive inhibitor by binding to thrombin and blocking its catalytic activity. [, ]
ANone: The provided research articles primarily focus on clinical and experimental studies related to Argatroban. They do not provide specific details regarding the use of computational chemistry or modeling techniques in its development or characterization.
ANone: The provided literature does not contain detailed information about specific structure-activity relationships for Argatroban.
A: While the provided research does not delve into specific formulation challenges, it emphasizes that appropriate formulation strategies are crucial for ensuring Argatroban's stability and efficacy. []
A: Argatroban is primarily metabolized in the liver through hydroxylation and aromatization. [] While a small portion is excreted unchanged in the urine, the majority is eliminated via feces after hepatic metabolism. [, ]
A: Argatroban dosing does not require adjustment in patients with renal impairment, including those undergoing dialysis. [, , ] This is in contrast to other direct thrombin inhibitors like Lepirudin, making Argatroban a preferable choice in this patient population. [, ]
A: Argatroban is administered intravenously and its anticoagulant effect is commonly monitored using the activated partial thromboplastin time (aPTT). [, , ]
A: Yes, Argatroban can prolong the INR, which is important to consider when transitioning patients from Argatroban to warfarin therapy. [, , ] Careful INR monitoring and dose adjustments are crucial during this transition period. [, , , ]
A: While the provided research focuses heavily on clinical studies, animal models, particularly rat models of venous, arterial, and "mixed" thrombosis, have been used to demonstrate Argatroban's antithrombotic efficacy. [] In vitro studies, including thrombin generation assays (TGA), have also been employed to assess the drug's effect on thrombin generation. []
A: The provided research primarily focuses on Argatroban's use in the context of HIT, where it serves as an alternative to heparin. While cross-reactivity between Argatroban and HIT antibodies is not discussed, the research highlights potential cross-reactivity concerns with other heparin alternatives like danaparoid. [, ]
A: As an anticoagulant, bleeding is a potential complication of Argatroban therapy. [, ] Close monitoring of coagulation parameters and careful dose adjustment are crucial for minimizing bleeding risk. [, , ]
A: One study explored the direct local delivery of Argatroban during carotid endarterectomy to prevent local thrombus formation, highlighting the potential for targeted approaches. []
A: High-performance liquid chromatography (HPLC) is a common method for measuring Argatroban concentrations in various biological fluids. [] This method allows for the simultaneous quantification of Argatroban and its major metabolite, providing insights into its pharmacokinetic profile. []
ANone: The provided research papers do not discuss the environmental impact or degradation pathways of Argatroban.
ANone: The provided literature does not contain specific details on Argatroban's dissolution or solubility characteristics.
A: While the research does not provide an exhaustive list of validation parameters, it highlights the importance of method validation for analytical techniques used in Argatroban research. [, ]
A: Although rare, the development of anti-Argatroban antibodies has been reported in some cases. [] These antibodies can interfere with the drug's anticoagulant activity and necessitate alternative treatment strategies. []
ANone: The provided research does not provide information regarding Argatroban's interactions with drug transporters.
ANone: The provided research papers do not explicitly discuss Argatroban's biocompatibility or biodegradability.
ANone: The provided research articles do not contain specific guidelines for Argatroban disposal.
A: While the provided research does not provide a detailed historical overview, it highlights Argatroban's emergence as an important alternative anticoagulant for patients with HIT, particularly those with renal impairment or those requiring procedures where heparin is contraindicated. [, , ]
A: Emerging research suggests potential applications of Argatroban in the management of systemic malignancies. [] Preclinical studies indicate that Argatroban may exert antineoplastic effects in gliomas, breast cancers, and melanomas. [] Further investigation is warranted to explore these potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


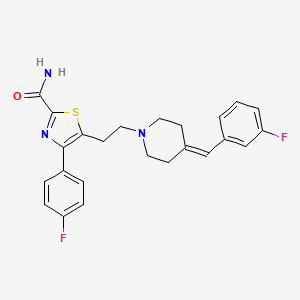
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
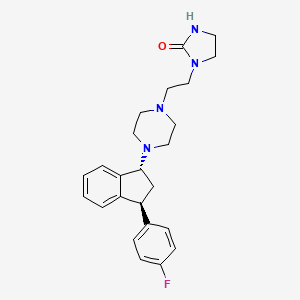

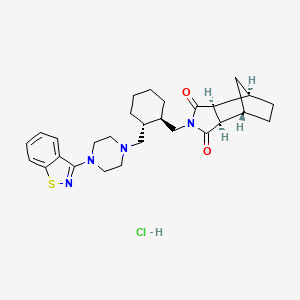
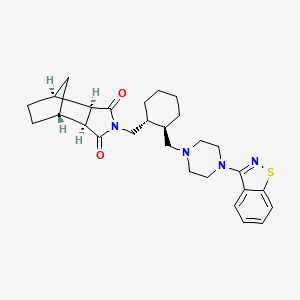
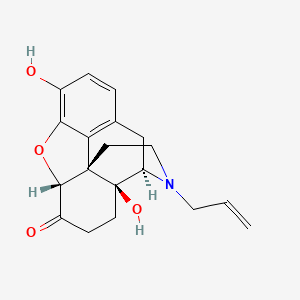

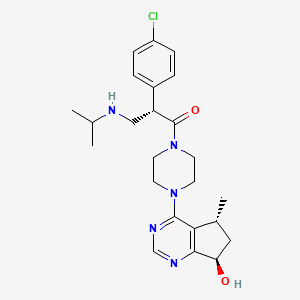
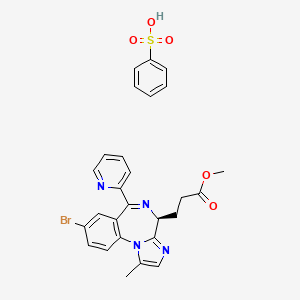
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
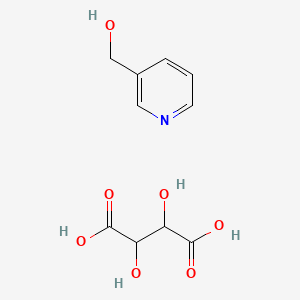
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
